molecular formula C15H19FN6O2 B2771025 ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049407-95-5

ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2771025
CAS No.: 1049407-95-5
M. Wt: 334.355
InChI Key: BFBBATOUCDPBBW-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex chemical structure used in various scientific and industrial applications. Its unique properties are derived from the interaction of its constituent groups, which include a fluorophenyl group, a tetrazole ring, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Starting Materials: : The process begins with the appropriate fluorophenyl precursor, which is reacted with other reagents to form the tetrazole ring.

  • Formation of Tetrazole Ring: : The fluorophenyl group undergoes a cyclization reaction with azide compounds under acidic conditions to form the tetrazole ring.

  • Piperazine Integration: : The resulting product is then coupled with piperazine under controlled temperature and pressure conditions, often using solvents like dichloromethane or ethanol.

  • Esterification: : Finally, esterification is carried out to introduce the ethyl group, completing the synthesis of the compound.

Industrial Production Methods

In an industrial setting, the synthesis involves scaled-up processes using bulk reagents, automated reactors, and precise monitoring to ensure consistency and purity. The steps are similar to laboratory synthesis but optimized for large-scale production, often involving continuous flow reactions and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions are possible, particularly on the tetrazole ring or the piperazine moiety, using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : The fluorophenyl group makes the compound a candidate for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium or potassium permanganate in neutral conditions.

  • Reduction: : Sodium borohydride in methanol or lithium aluminium hydride in ether.

  • Substitution: : Nucleophiles like sodium methoxide in methanol or sodium amide in liquid ammonia.

Major Products

  • Oxidized Derivatives: : Hydroxylated or ketone-containing products.

  • Reduced Derivatives: : Amines or partially hydrogenated tetrazoles.

  • Substituted Products: : Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst in various organic reactions due to its unique structure.

  • Synthesis: : Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Drug Development: : Investigated for potential pharmaceutical applications, especially as enzyme inhibitors or receptor modulators.

Medicine

  • Therapeutics: : Explored for therapeutic uses, including potential anti-inflammatory and antimicrobial properties.

Industry

  • Material Science: : Applied in the development of advanced materials with specific mechanical or chemical properties.

  • Agrochemicals: : Used in the synthesis of novel agrochemical compounds for pest control.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The presence of the tetrazole ring and fluorophenyl group allows it to fit into binding sites, interfering with normal biochemical pathways. This interaction can disrupt cellular processes, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

  • Ethyl 4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

  • Ethyl 4-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to the specific placement of the fluorine atom, which affects its chemical reactivity and biological activity. The unique spatial arrangement confers distinct physical properties, such as solubility and binding affinity, making it valuable in applications where other similar compounds might fall short.

This detailed overview offers a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. Science can be fascinating!

Properties

IUPAC Name

ethyl 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBBATOUCDPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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